molecular formula C20H27N3O3 B280203 ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

货号: B280203
分子量: 357.4 g/mol
InChI 键: NFTAZBARYWGYEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as EDPQ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EDPQ belongs to the class of quinolinecarboxylates and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

作用机制

The mechanism of action of ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. This compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative damage. Additionally, this compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the expression of pro-inflammatory cytokines and chemokines, reduces oxidative stress, and induces apoptosis in cancer cells. In vivo studies have demonstrated that this compound reduces inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. This compound has also been found to inhibit tumor growth and metastasis in animal models of cancer.

实验室实验的优点和局限性

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been found to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. In addition, this compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

未来方向

There are several future directions for research on ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One area of interest is the development of novel formulations or delivery systems to improve its solubility and bioavailability. Another area of research is the identification of its molecular targets and signaling pathways to better understand its mechanism of action. Furthermore, studies are needed to evaluate the efficacy and safety of this compound in human clinical trials for various inflammatory and cancer-related diseases. Overall, this compound has shown promising potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.

合成方法

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized through a multi-step process that involves the reaction of 2-methyl-1,4,5,6,7,8-hexahydroquinoline-5-carboxylic acid with ethyl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and ethyl iodide to obtain the final product, this compound.

科学研究应用

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

属性

分子式

C20H27N3O3

分子量

357.4 g/mol

IUPAC 名称

ethyl 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-6-23-13(5)16(12(4)22-23)19-17(20(25)26-7-2)11(3)21-14-9-8-10-15(24)18(14)19/h19,21H,6-10H2,1-5H3

InChI 键

NFTAZBARYWGYEJ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC)C)C

规范 SMILES

CCN1C(=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。